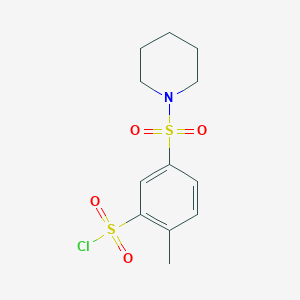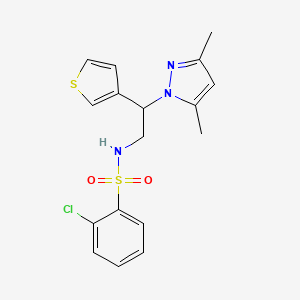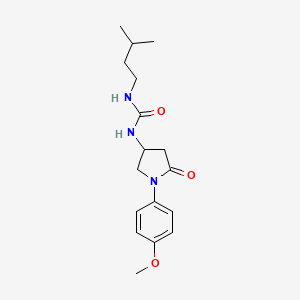
1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as IMPEU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Kinase Inhibition
A study highlighted the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the compound's relevance in kinase inhibition pathways. This process underlines the importance of stereochemistry in the synthesis of biologically active compounds, potentially offering a new avenue for cancer therapy or other diseases where PI3 kinase plays a crucial role (Zecheng Chen et al., 2010).
Conformational and Tautomeric Studies
Another research focus is on the conformational equilibrium and tautomerism in urea derivatives, which are crucial for molecular sensing and signaling. The study of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives explores how these compounds can associate through hydrogen bonding, offering insights into their potential applications in molecular sensing based on conformational changes (Adam Kwiatkowski et al., 2019).
Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas has shown that these compounds have potential for enzyme inhibition and anticancer activities. By synthesizing and testing a series of urea derivatives, researchers have identified compounds with significant inhibitory effects on various cancer cell lines, highlighting the therapeutic potential of urea derivatives in oncology (Sana Mustafa et al., 2014).
Anion-Binding and Molecular Recognition
Acyclic molecules containing urea groups, among others, have been identified as effective anion-binding agents. These compounds' ability to selectively bind anions has implications for molecular recognition and sensor development. The structural chemistry of these anion complexes provides valuable information for designing new materials and sensors with specific anion recognition capabilities (Philip A. Gale, 2006).
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNDTPVAHLAICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)


![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)
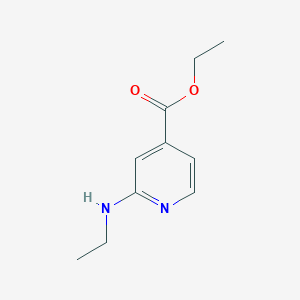
![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)
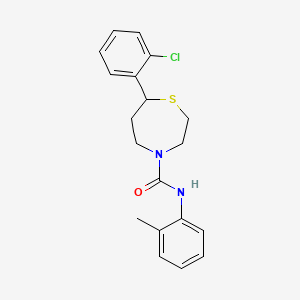
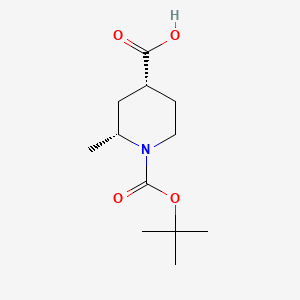
![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)
![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)
